Home > Products > Building Blocks P5179 > 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine
4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine - 1111638-49-3

4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine

Catalog Number: EVT-1753857
CAS Number: 1111638-49-3
Molecular Formula: C7H7N5
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a chiral molecule obtained by reacting 2-(2-(methylthio)pyrimidin-4-yl)-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride and subsequent chiral separation. The compound exhibits an intramolecular hydrogen bond within its structure [].
  • Compound Description: This compound is synthesized through a cycloaddition reaction followed by N-methylation. It exists as a racemic mixture, with both enantiomers exhibiting an intramolecular N—H⋯N hydrogen bond [].
  • Compound Description: This compound is a single enantiomer with a defined (R) configuration at the tetrahydrofuranyl chiral center. Similar to its racemic counterpart, it features an intramolecular hydrogen bond involving the secondary amine group and the pyrimidine nitrogen [].
  • Compound Description: This compound serves as a precursor in the synthesis of a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative. It features a thieno[2,3-d]pyrimidine moiety attached to the pyrazole ring [].
  • Compound Description: This compound acts as a precursor in the synthesis of a biologically active hybrid molecule. It features a thieno[3,2-d]pyrimidine moiety linked to the pyrazole ring [].
Overview

4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This compound is classified under the category of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. The structural framework of this compound consists of a pyrazole ring substituted with a pyrimidine moiety, enhancing its biological profile.

Source and Classification

The compound can be synthesized through various organic reactions involving pyrazole and pyrimidine derivatives. It falls under the classification of heterocyclic compounds, specifically those containing nitrogen atoms in their rings. The synthesis methods often employ reagents such as Vilsmeier–Haack reagents to facilitate the formation of the desired structure.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine can be achieved through several methodologies:

  1. Vilsmeier–Haack Reaction: This method involves the reaction of a suitable aminopyrazole derivative with phosphorus oxychloride and dimethylformamide to form an intermediate, which is then treated with an amine source to yield the target compound. For example, a related synthesis reported the use of 3-phenyl-1H-pyrazol-5-amine reacting with Vilsmeier–Haack reagents under controlled conditions to yield derivatives with promising biological activity .
  2. Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation techniques to enhance reaction rates and yields in the synthesis of pyrazole derivatives. This method allows for regioselective synthesis, which can be beneficial in obtaining specific isomers of the target compound .
  3. Multi-Step Synthetic Routes: Some approaches involve multiple reaction steps, including coupling reactions and functional group transformations, to build the complex structure of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine from simpler precursors .
Molecular Structure Analysis

Structure and Data

The molecular formula for 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine is C8_{8}H8_{8}N6_{6}. The compound features a pyrazole ring (five-membered ring with two adjacent nitrogen atoms) linked to a pyrimidine ring (six-membered ring containing two nitrogen atoms).

Key structural data includes:

  • Molecular Weight: Approximately 188.20 g/mol
  • Melting Point: Specific melting point data should be determined experimentally but is often reported in the literature for similar compounds.

Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are typically employed to confirm the structure and purity of synthesized compounds .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical behavior of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine can be explored through various reactions:

  1. Substitution Reactions: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  2. Coupling Reactions: The compound may undergo coupling reactions with various electrophiles, expanding its utility in synthesizing more complex molecules.
  3. Reactivity with Electrophiles: The presence of both nitrogen-containing rings makes this compound susceptible to electrophilic aromatic substitution, which can be exploited for developing new derivatives with enhanced properties .
Mechanism of Action

Process and Data

The mechanism of action for compounds like 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine typically involves interaction with specific biological targets such as enzymes or receptors. For instance, pyrazole derivatives have been shown to inhibit certain kinases involved in cancer progression or inflammatory processes.

The detailed mechanism often requires extensive biological assays to elucidate how these compounds interact at the molecular level, including binding affinities and inhibition constants against target proteins.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine include:

  • Solubility: Generally soluble in polar solvents like methanol or dimethyl sulfoxide.
  • Stability: The stability can vary based on pH and temperature; therefore, it should be stored under appropriate conditions to prevent degradation.

Chemical properties include:

  • Reactivity: The compound's reactivity is influenced by the presence of amino groups which can participate in further chemical transformations.

Data regarding these properties are crucial for understanding how the compound behaves in biological systems and during synthetic processes .

Applications

Scientific Uses

4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine has potential applications in various fields:

  1. Pharmaceutical Development: Its structure suggests possible applications as an anti-inflammatory or anticancer agent.
  2. Agricultural Chemistry: Compounds with similar structures have been evaluated for herbicidal activity, indicating potential uses in crop protection.
  3. Biochemical Research: As a tool compound, it can be used in studies examining enzyme inhibition or receptor binding assays.

Research into this compound continues to explore its full potential across these domains, contributing to advancements in drug discovery and agricultural science .

Introduction to Heterocyclic Scaffolds in Medicinal Chemistry

Role of Bicyclic Pyrimidine-Pyrazole Hybrids in Drug Discovery

Bicyclic pyrimidine-pyrazole hybrids represent a privileged scaffold in medicinal chemistry due to their exceptional capacity to mimic purine bases in ATP-binding sites of enzymes, particularly kinases. These hybrids exhibit enhanced binding affinity and selectivity toward therapeutic targets involved in oncogenesis, inflammation, and metabolic disorders. The pyrazolo[1,5-a]pyrimidine core, for example, serves as a bioisostere for purines, enabling potent inhibition of kinases like IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) through hydrogen-bonding interactions with catalytic residues such as Asp329 and Asn316 [1]. This molecular mimicry is facilitated by the scaffold's hydrogen bond acceptor/donor capabilities at N1, C2-NH₂, and pyrimidine nitrogen atoms, allowing for multipoint recognition within enzyme active sites [3] [6].

Structurally, the pyrimidine-pyrazole framework offers exceptional synthetic versatility. Positions C2, C5, C6, and C7 (pyrimidine ring) and C3, C4, C5 (pyrazole ring) permit regioselective modifications to fine-tune physicochemical properties. For instance, replacing carboxamide groups at pyrazole-C3 with lipophilic moieties (e.g., trifluoromethyl or difluoromethyl) significantly enhances membrane permeability while retaining target engagement. In IRAK4 inhibitors, such substitutions increased Papp values from <5 × 10⁻⁶ cm/s to >13 × 10⁻⁶ cm/s, addressing early leads' poor bioavailability [1]. The scaffold's planar geometry also enables π-stacking interactions with hydrophobic kinase pockets, further augmenting binding potency.

Table 1: Comparative Analysis of Pyrimidine-Pyrazole Hybrids in Kinase Inhibition

CompoundCore StructureKey TargetsPermeability (Papp × 10⁻⁶ cm/s)Selectivity Profile
4-(Pyrimidin-4-yl)-1H-pyrazol-5-aminePyrazole-pyrimidine hybridIRAK4, CDKs17 (unoptimized)Moderate kinome selectivity
Pyrazolo[1,5-a]pyrimidine-3-carboxamidePyrazolo[1,5-a]pyrimidineIRAK417 → 18 (optimized)>100-fold selective vs 89% kinases
Imidazo[1,2-b]pyridazineFused bicyclicMultiple kinasesVariableNarrower selectivity

Historical Evolution of Pyrazolo[1,5-a]pyrimidine Derivatives as Bioactive Agents

The therapeutic exploration of pyrazolo[1,5-a]pyrimidines began in the 1970s with psychotropic agents, evolving into kinase-focused oncology therapeutics by the 2000s. Early work exploited their synthetic accessibility via cyclocondensation of 3-aminopyrazoles with 1,3-biselectrophiles (e.g., β-diketones, β-enaminones), enabling rapid library generation [6]. Seminal studies in the 1990s–2000s identified their estrogen receptor (ER) binding potential, where C5/C7 hydroxylation patterns dictated ERα/β selectivity, establishing critical structure-orientation relationships [3]. This period also saw the discovery of Dorsomorphin (2008), a first-in-class AMPK inhibitor bearing a 7-phenyl-pyrazolo[1,5-a]pyrimidine core, highlighting the scaffold’s potential in modulating metabolic signaling pathways [6].

The 2010s marked a surge in kinase inhibitor development. Zanubrutinib (BGB-3111), a covalent Bruton’s tyrosine kinase (BTK) inhibitor derived from pyrazolo[1,5-a]pyrimidine precursors, exemplified rational optimization. Its design incorporated a C3-acrylamide for covalent Cys481 engagement, achieving clinical efficacy in B-cell malignancies [6]. Concurrently, IRAK4 programs optimized pyrazolo[1,5-a]pyrimidine-3-carboxamides, resolving permeability challenges via cLogD-guided substitutions. Compound 14 (5-[(1R,2S)-2-aminocyclohexyl]amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide) emerged with 0.3 nM IRAK4 IC50 and improved oral bioavailability [1]. Synthetic methodologies advanced in parallel, with microwave-assisted cyclizations reducing reaction times from hours to minutes and Vilsmeier-Haack formylation enabling C7 chlorination for further functionalization [6].

Table 2: Historical Milestones in Pyrazolo[1,5-a]pyrimidine Drug Discovery

EraKey Compound/ClassTherapeutic ApplicationSynthetic Advance
1970s-1990sPyrazophosAntifungal agrochemicalPOCl3-mediated cyclization
1990s-2000sHydroxylated PPsEstrogen receptor modulationRegioselective C5/C7 hydroxylation
2000s-2010sDorsomorphinAMPK inhibition7-Aryl substitution
2010s-PresentZanubrutinib precursorsBTK inhibition (oncology)β-Enaminone cyclization + acrylamide warhead
2010s-PresentIRAK4 inhibitors (e.g., 14)Inflammation/oncologycLogD-guided carboxamide replacement

Rationale for Targeting 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine in Pharmacological Research

4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine (PPA) is a distinct chemotype within pyrimidine-pyrazole hybrids, characterized by an unfused pyrazole C4-pyrimidine linkage. This configuration provides three strategic advantages for drug discovery:

  • Hydrogen Bonding Versatility: The C5-amino group acts as a strong hydrogen bond donor, while pyrimidine-N1 and pyrazole-N2 serve as acceptors. This triad creates a "hydrogen-bonding array" capable of interacting with catalytic lysine (e.g., Lys46 in IRAK4), aspartate (Asp329), and hinge region residues, mimicking adenine’s interactions but with improved steric adaptability [1] [4].
  • Regiochemical Flexibility: Unlike fused systems, PPA’s rotatable C4-pyrimidine bond allows conformational adjustment to diverse binding pockets. Substituents at pyrimidine-C2/C6 or pyrazole-N1/C3 can be independently tuned for potency and pharmacokinetics. For example, pyrimidine C2-methyl groups enhance hydrophobic contacts, while C6-aryl groups extend into allosteric pockets [5] [6].
  • Metabolic Resilience: Pyrazole rings resist oxidative metabolism by cytochrome P450 enzymes due to their strong aromatic character and low electron density at carbon atoms. This contrasts with imidazole or thiazole cores, which undergo cleavage to electrophilic metabolites. PPA derivatives thus exhibit favorable metabolic stability, as validated in rat pharmacokinetic studies of related aminopyrazoles [4].

Structure-activity relationship (SAR) studies underscore PPA’s pharmacophoric significance. In kinase inhibitors, C5-amino alkylation diminishes potency by disrupting donor interactions, while pyrimidine C4-electron-withdrawing groups (e.g., Cl, CF₃) enhance π-stacking. Pyrazole N1-H is critical for hinge binding; N1-alkylation abrogates activity in IRAK4 models [1]. Current optimization focuses on balancing polarity and permeability: introducing C3-trifluoromethyl groups reduces PSA while maintaining cLogD values near 2.0, aligning with Lipinski’s guidelines for oral drugs [1] [4].

Table 3: Key SAR Trends for 4-(Pyrimidin-4-yl)-1H-pyrazol-5-amine Derivatives

Modification SiteStructural ChangeEffect on PotencyEffect on Physicochemical Properties
C5-amino (pyrazole)Alkylation>10-fold loss (IRAK4)Increased logD, reduced PSA
Pyrimidine-C2Methyl/ethyl2–5-fold gain (CDK2)Minimal logD increase
Pyrimidine-C6Aryl/heteroarylVariable (pocket-dependent)Increased MW, logP
Pyrazole-C3Carboxamide → CF₃Maintained IC50 (IRAK4)Papp from <5 to 18 × 10⁻⁶ cm/s
Pyrazole-N1H → AlkylAbolished activityIncreased logD, abolished H-bond donation

The scaffold’s potential extends beyond kinases. Preliminary studies indicate activity against bacterial DNA gyrase (MIC 0.125 µg/mL vs S. aureus) and HIV-1 reverse transcriptase, leveraging its metal-chelating capability via pyrimidine nitrogen atoms [4] [5]. Ongoing research explores covalent inhibition by appending electrophiles (e.g., acrylamides) to the pyrimidine ring, targeting non-catalytic cysteines in challenging oncogenic targets.

Properties

CAS Number

1111638-49-3

Product Name

4-(Pyrimidin-4-YL)-1H-pyrazol-5-amine

IUPAC Name

4-pyrimidin-4-yl-1H-pyrazol-5-amine

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C7H7N5/c8-7-5(3-11-12-7)6-1-2-9-4-10-6/h1-4H,(H3,8,11,12)

InChI Key

OVZZROYLEOBVGC-UHFFFAOYSA-N

SMILES

C1=CN=CN=C1C2=C(NN=C2)N

Canonical SMILES

C1=CN=CN=C1C2=C(NN=C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.